4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744) is a synthetic molecule classified as a type II positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). [] This compound has garnered significant attention in scientific research due to its potential in treating cognitive deficits associated with neurological disorders like schizophrenia and Alzheimer's disease. []
A-867744 consists of a central pyrrole ring bearing a 4-chlorophenyl group at the 5-position, a methyl group at the 2-position, and a propionyl group at the 3-position. [] The pyrrole nitrogen is linked to a benzenesulfonamide group through a carbon-nitrogen bond. The structure allows for potential intramolecular hydrogen bonding and pi-pi stacking interactions, which may influence its binding affinity to the α7 nAChR.
A-867744 acts as a type II positive allosteric modulator (PAM) of the α7 nAChR. [] Unlike agonists that directly bind to the orthosteric site of the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. [] A-867744 exhibits a unique pharmacological profile compared to other type II α7 PAMs. It potentiates acetylcholine-evoked currents by increasing potency, Hill slope, and maximal efficacy. [] Interestingly, A-867744 also displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, suggesting a distinct interaction with the receptor compared to other PAMs. []
A-867744 has shown promising results in preclinical studies targeting α7 nAChRs. [] In vitro studies using oocytes expressing α7 nAChRs demonstrated its ability to potentiate acetylcholine-evoked currents with an EC50 value of ~1 μM. [] Further investigations in rat hippocampus CA1 stratum radiatum interneurons and dentate gyrus granule cells confirmed its activity in enhancing choline-evoked α7 currents, promoting recovery from inhibition/desensitization, and increasing spontaneous inhibitory postsynaptic current activity. [] These findings highlight its potential as a therapeutic agent for managing cognitive deficits associated with neurological disorders.
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: